molecular formula C7H15NO2 B012524 2-methyl-D-norleucine CAS No. 105815-95-0

2-methyl-D-norleucine

Cat. No.: B012524
CAS No.: 105815-95-0
M. Wt: 145.2 g/mol
InChI Key: LKZQHZQXROBVOO-SSDOTTSWSA-N
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Description

2-methyl-D-norleucine is an amino acid derivative with the chemical formula C7H15NO2. It is a chiral compound, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is structurally similar to norleucine, an isomer of the more common amino acid leucine. This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-D-norleucine typically involves the use of starting materials such as 2-methylbutanal and ammonia. One common synthetic route includes the Strecker synthesis, where 2-methylbutanal reacts with ammonia and hydrogen cyanide to form this compound. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as enzymatic resolution or asymmetric synthesis. These methods ensure high yields and purity of the desired enantiomer. Enzymatic resolution uses specific enzymes to selectively react with one enantiomer, leaving the other untouched. Asymmetric synthesis involves the use of chiral catalysts to direct the formation of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

2-methyl-D-norleucine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted amino acids.

Scientific Research Applications

2-methyl-D-norleucine is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: It is used to study protein structure and function, as it can be incorporated into proteins in place of natural amino acids.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the study of neurodegenerative diseases.

    Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.

Mechanism of Action

The mechanism of action of 2-methyl-D-norleucine involves its incorporation into proteins, where it can affect protein structure and function. It interacts with various molecular targets, including enzymes and receptors, altering their activity. The specific pathways involved depend on the context in which the compound is used, such as in cellular signaling or metabolic pathways.

Comparison with Similar Compounds

2-methyl-D-norleucine is similar to other amino acid derivatives such as:

    Norleucine: An isomer with a similar structure but different functional properties.

    Leucine: A common amino acid with a similar backbone but different side chain.

    Isoleucine: Another branched-chain amino acid with a different arrangement of atoms.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a methyl group on the second carbon. This structural feature gives it distinct properties and makes it valuable in research applications where precise control over molecular interactions is required.

Properties

IUPAC Name

(2R)-2-amino-2-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZQHZQXROBVOO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@](C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347036
Record name 2-Methyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105815-95-0
Record name 2-Methyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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